molecular formula C6H3N5S2 B12708782 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile CAS No. 73236-29-0

4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile

Cat. No.: B12708782
CAS No.: 73236-29-0
M. Wt: 209.3 g/mol
InChI Key: YIWRLLCJJZAWRZ-UHFFFAOYSA-N
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Description

4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrazolo-thiazine core, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo-thiazine derivatives, such as:

  • 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)pyrimidine
  • 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)triazine

Uniqueness

What sets 4-Imino-6-thioxo-1,4,6,7-tetrahydropyrazolo(3,4-d)(1,3)thiazine-3-carbonitrile apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

73236-29-0

Molecular Formula

C6H3N5S2

Molecular Weight

209.3 g/mol

IUPAC Name

4-amino-6-sulfanylidene-1H-pyrazolo[3,4-d][1,3]thiazine-3-carbonitrile

InChI

InChI=1S/C6H3N5S2/c7-1-2-3-4(8)13-6(12)9-5(3)11-10-2/h8H2,(H,9,11,12)

InChI Key

YIWRLLCJJZAWRZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NNC2=NC(=S)SC(=C12)N

Origin of Product

United States

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